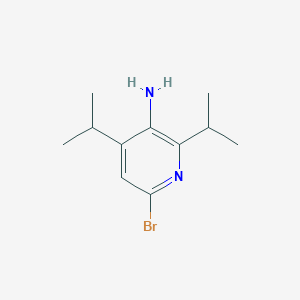
6-Bromo-2,4-diisopropylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-diisopropylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-2,4-diisopropylpyridin-3-amine may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,4-diisopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2,4-diisopropylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,4-diisopropylpyridin-3-amine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,4-dimethylpyridin-3-amine: Similar structure but with methyl groups instead of diisopropyl groups.
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with different substituents.
Uniqueness
6-Bromo-2,4-diisopropylpyridin-3-amine is unique due to its specific substituents, which can influence its reactivity and potential applications. The presence of diisopropyl groups can affect its steric and electronic properties, making it distinct from other pyridine derivatives.
Propiedades
Fórmula molecular |
C11H17BrN2 |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
6-bromo-2,4-di(propan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H17BrN2/c1-6(2)8-5-9(12)14-11(7(3)4)10(8)13/h5-7H,13H2,1-4H3 |
Clave InChI |
NGTPMQMRDJWQPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NC(=C1N)C(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















